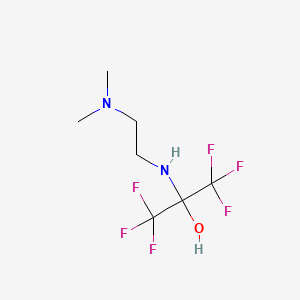

2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol

Description

2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol (hereafter referred to as the target compound) is a fluorinated alcohol derivative characterized by a hexafluoroisopropyl core substituted with a dimethylaminoethylamino group. This structure combines strong hydrogen-bond-donating capacity from the hydroxyl group with the electron-withdrawing effects of fluorine atoms and the basicity of the dimethylaminoethyl moiety.

Key properties inferred from structural analogs include:

- High polarity due to the hexafluoroisopropyl group and amino substituents.

- Enhanced solubility in polar aprotic solvents (e.g., DCM, HFIP) compared to non-fluorinated alcohols .

- Potential biological activity, as amino- and fluorine-containing analogs exhibit antifungal and antitumor properties .

Properties

CAS No. |

26799-34-8 |

|---|---|

Molecular Formula |

C7H12F6N2O |

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C7H12F6N2O/c1-15(2)4-3-14-5(16,6(8,9)10)7(11,12)13/h14,16H,3-4H2,1-2H3 |

InChI Key |

JUWVRBZHGIMTGG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the initial synthesis of a suitable hexafluoroisopropanol precursor, followed by nucleophilic substitution with a 2-(dimethylamino)ethylamine moiety.

Step-by-step Procedure:

Step 1: Synthesis of Hexafluoroisopropanol (HFIP) Derivative

- The starting compound, typically hexafluoroacetone or a related precursor, is reacted with nucleophiles such as alcohols or amines under controlled conditions to form the corresponding hexafluoroisopropanol derivatives.

- For example, hexafluoroacetone can be reacted with water or alcohols in the presence of acid catalysts to produce HFIP.

Step 2: Introduction of the Aminoethyl Group

- The HFIP derivative is then subjected to nucleophilic substitution with 2-(dimethylamino)ethylamine .

- This can be achieved via alkylation reactions where the amino group of the amine reacts with activated sites on the fluorinated alcohol derivative, often facilitated by activating agents such as tosylates or mesylates .

Step 3: Final Functionalization

- The resulting intermediate is purified via distillation or chromatography.

- The reaction conditions typically involve refluxing in inert solvents like dichloromethane or acetonitrile, with bases such as triethylamine to neutralize acids formed during the process.

Reaction Conditions:

| Parameter | Conditions |

|---|---|

| Temperature | Reflux (~80-120°C) |

| Solvent | Dichloromethane, acetonitrile |

| Base | Triethylamine or pyridine |

| Reaction Time | 12-24 hours |

Reductive Amination Approach

Method Overview:

This method involves the reductive amination of a ketone or aldehyde precursor derived from hexafluoroisopropanol, using 2-(dimethylamino)ethylamine in the presence of a reducing agent.

Step-by-step Procedure:

Step 1: Preparation of the Ketone Intermediate

- Oxidation of the fluorinated alcohol to the corresponding ketone, such as hexafluoroacetone , or synthesis of a suitable aldehyde derivative.

Step 2: Reductive Amination

- The ketone is reacted with 2-(dimethylamino)ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) .

- The mixture is stirred under mild conditions to facilitate imine formation followed by reduction to the secondary amine.

Step 3: Purification

- The product is purified via chromatography, typically using silica gel and appropriate eluents such as ethyl acetate or methanol.

Reaction Conditions:

| Parameter | Conditions |

|---|---|

| Temperature | Room temperature to 50°C |

| Solvent | Methanol, ethanol |

| Reducing Agent | NaBH3CN or NaBH4 |

| Reaction Time | 6-12 hours |

Patent-Reported Method (Based on US3402203A)

According to the patent US3402203A, a process for producing N,N-dimethylamino alcohols involves:

- Heating 2-amino-2-methyl-1-propanol with formaldehyde in molar ratios of at least 3:1 (formaldehyde to amine) at temperatures between 100°C and 200°C.

- The reaction proceeds via methylation of the amino alcohol , forming N,N-dimethyl derivatives.

- The process can be carried out in autoclaves, with the reaction mixture distilled azeotropically to remove water and excess formaldehyde.

- The process is adaptable for synthesizing N,N-dimethylamino derivatives of alcohols, including fluorinated variants.

- The reaction conditions favor formation of the N,N-dimethylamino group attached to the fluorinated backbone.

Post-Synthesis Functionalization

Following the formation of the N,N-dimethylamino group, the fluorinated alcohol can be further reacted with alkylating agents such as alkyl halides or tosylates to introduce the 2-(dimethylamino)ethyl side chain, completing the synthesis of 2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol .

Summary of Key Reaction Parameters

| Method | Precursors | Reagents | Conditions | Yield/Outcome |

|---|---|---|---|---|

| Direct N,N-Dimethylation | Hexafluoroisopropanol derivatives | Formaldehyde, base | 100-200°C, autoclave | High purity N,N-dimethylamino alcohols |

| Reductive Amination | Ketone/aldehyde derivatives | 2-(Dimethylamino)ethylamine, NaBH3CN | Room temperature to 50°C | Efficient formation of amino derivatives |

| Patent Process | 2-Amino-2-methyl-1-propanol + formaldehyde | Formaldehyde, heat | 100-200°C | Selective methylation |

Final Remarks

The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol is primarily achieved via methylation and amination strategies, utilizing hexafluoroisopropanol derivatives as starting materials. The choice of method depends on the desired purity, scale, and specific functionalization steps. These processes are supported by patent literature and chemical synthesis principles, ensuring feasibility for both laboratory and industrial applications.

Chemical Reactions Analysis

Relevance of HFIP to the Target Compound

The target compound contains the hexafluoro-2-propanol backbone modified with a (2-(dimethylamino)ethyl)amino group. While HFIP itself is extensively studied, the functionalized derivative is not discussed in the provided sources. Key properties of HFIP that may influence its derivatives include:

-

High polarity and hydrogen-bond-donating ability : Enables catalysis of Friedel-Crafts reactions (e.g., acylation, hydroxydifluoromethylation) without additional reagents .

-

Solvent properties : Dissolves polymers and peptides, facilitating reactions like peptide coupling or β-sheet disruption .

-

Biological interactions : HFIP disrupts prion protein aggregates via α-helix induction, though cytotoxicity limits therapeutic use .

Potential Reaction Pathways (Hypothetical)

Based on HFIP’s reactivity and the substituents in the target compound, speculative reaction pathways include:

Nucleophilic Substitution

The dimethylaminoethylamino group may act as a nucleophile in:

-

Alkylation : Reacting with alkyl halides or epoxides.

-

Acylation : Forming amides with acid chlorides or anhydrides.

Coordination Chemistry

The tertiary amine group could coordinate metals (e.g., Sc³⁺, Y³⁺), potentially enabling catalytic cycles similar to HFIP-promoted reactions .

Acid-Base Reactions

The hydroxyl group in the hexafluoroisopropanol moiety may participate in acid-catalyzed processes, while the dimethylamino group could act as a base.

Data Gaps and Research Needs

The absence of direct data on this compound highlights critical gaps:

-

Synthetic protocols : No methods for synthesizing or functionalizing the compound are documented.

-

Reactivity studies : Stability under acidic/basic conditions, thermal behavior, and compatibility with common reagents are unknown.

-

Applications : Potential uses in catalysis, polymer science, or biomedicine remain unexplored.

Comparative Analysis of HFIP Derivatives

While the target compound is unstudied, other HFIP derivatives have been characterized:

Recommendations for Future Research

-

Synthesis : Explore routes such as:

-

Amination of HFIP : Reacting HFIP with 2-(dimethylamino)ethylamine under dehydrating conditions.

-

Protection/deprotection strategies : Using trifluoroacetyl groups to stabilize intermediates.

-

-

Characterization : Employ NMR (¹⁹F, ¹H), mass spectrometry, and X-ray crystallography.

-

Application testing : Investigate roles in asymmetric catalysis, polymer crosslinking, or protein misfolding inhibition.

Scientific Research Applications

2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets through its amino and fluorinated alcohol groups. These interactions can influence various biochemical pathways and processes, making it a valuable compound for research in different fields.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Structural Differences: HFIP lacks the dimethylaminoethylamino substituent, featuring only a hydroxyl group on the hexafluoroisopropyl backbone. Key Comparisons:

Research Findings :

- HFIP’s hydrogen-bonding aggregates (dimers/trimers) enhance its solvent reactivity, a property likely modulated in the target compound by amino substituents .

- HFIP is commercially available in high purity (≥99%) for industrial use, whereas the target compound’s synthesis would require specialized routes .

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol

Structural Differences: A phenyl group replaces the dimethylaminoethylamino moiety. Key Comparisons:

Research Findings :

2-Amino-1,1,1,3,3,3-hexafluoro-2-propanol

Structural Differences: A simpler amino group replaces the dimethylaminoethylamino chain. Key Comparisons:

Research Findings :

- Amino-substituted fluorinated alcohols are precursors for bioactive molecules, suggesting the target compound could be optimized for antimicrobial or anticancer activity .

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Structural Differences: An aminophenyl group replaces the dimethylaminoethylamino chain. Key Comparisons:

Research Findings :

Biological Activity

The compound 2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol (commonly referred to as HFIP) is a fluorinated alcohol that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its effects on prion diseases, its role in organic synthesis, and its potential therapeutic applications.

Biological Activity Overview

HFIP is primarily recognized for its ability to induce conformational changes in proteins. Notably, it has been shown to convert the β-sheet structure of prion proteins into α-helical forms, which is significant in the context of prion diseases such as Creutzfeldt-Jakob disease. The conversion process is crucial as it can potentially reduce the pathogenicity of misfolded proteins .

HFIP's mechanism involves:

- Protein Denaturation : HFIP exhibits strong protein-denaturing activity which disrupts the β-sheet structures of proteins. This leads to the formation of amorphous aggregates rather than fibrous structures typical of prion diseases .

- Cellular Effects : In ScN2a cells (a model for studying prion diseases), HFIP treatment resulted in a reduction of protease-resistant forms of prion proteins after 24 hours. The concentration range for effective inhibition was identified between 15 and 20 mM, with cytotoxic effects becoming significant beyond this range .

Case Studies and Research Findings

Several studies have explored HFIP's biological activity:

- Prion Disease Study :

- Synthesis and Application :

- Therapeutic Potential :

Data Tables

| Study | Objective | Key Findings | Concentration Range |

|---|---|---|---|

| Prion Disease Study | Effect on PrP^Sc conformation | Reduced protease resistance observed | 15-20 mM |

| Organic Synthesis | Role as solvent/catalyst | High yields in difluoromethylation reactions | Variable (up to 2 equivalents) |

| Therapeutic Potential | CNS penetration | Effective at crossing blood-brain barrier | Not specified |

Q & A

Basic: What are the recommended synthetic routes for 2-((2-(dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol, and what critical parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves sequential functionalization of the hexafluoro-2-propanol (HFIP) backbone. A plausible route includes:

Amination: React HFIP with 2-(dimethylamino)ethylamine under nucleophilic substitution conditions.

Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) or similar groups to protect reactive amines during synthesis, as demonstrated in analogous biphenyl-hexafluoropropanol derivatives .

Critical Parameters:

- Temperature Control: Excess heat may degrade fluorinated intermediates.

- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance nucleophilicity .

- Purification: Recrystallization or column chromatography ensures purity ≥99% (as seen in HFIP derivatives) .

Basic: How should researchers handle purification and storage of this compound given its hygroscopic and reactive nature?

Methodological Answer:

- Purification: Employ recrystallization in hexane/DCM mixtures or silica gel chromatography to remove byproducts (e.g., unreacted amines) .

- Storage:

- Safety: Follow protocols for hazardous fluorinated alcohols, including fume hood use and PPE (gloves, goggles) .

Advanced: What analytical techniques are most effective for characterizing structural integrity and confirming the absence of common byproducts?

Methodological Answer:

- 19F/1H NMR: Confirm substitution patterns and quantify fluorine environments. For example, HFIP derivatives show distinct CF₃ peaks at δ -75 to -85 ppm .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (expected m/z ~281 for C₇H₁₁F₆N₂O).

- HPLC with Reference Standards: Compare retention times against certified standards (e.g., USP-grade HFIP derivatives) to detect impurities ≤0.2% .

Advanced: How does the compound's solvent behavior compare to HFIP in facilitating specific organic reactions, and what mechanistic insights explain these differences?

Methodological Answer:

- Solvent Properties: Unlike HFIP (a strong H-bond donor with low dielectric constant), the dimethylaminoethylamino group introduces basicity, altering polarity and coordination capacity .

- Mechanistic Impact:

- Experimental Validation: Compare reaction kinetics in Diels-Alder or Friedel-Crafts reactions using both solvents .

Data Contradiction: How to resolve discrepancies in reported solubility profiles across different studies?

Methodological Answer:

- Controlled Measurements: Standardize conditions (e.g., 25°C, inert atmosphere) using USP-certified reference materials .

- Byproduct Analysis: Use GC-MS to detect trace fluorinated impurities that may alter solubility.

- Solvent Purity: Ensure solvents are anhydrous; HFIP derivatives are sensitive to water content .

Advanced: What strategies optimize its application in peptide chemistry given potential interference from amino groups?

Methodological Answer:

- Protection Strategies: Temporarily block the dimethylamino group with Boc or Fmoc during peptide coupling .

- pH Optimization: Work in mildly acidic conditions (pH 4–6) to protonate amines and minimize nucleophilic interference.

- Alternative Solvents: Blend with HFIP (1:1 v/v) to leverage its peptide-dissolving capacity while mitigating side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.